

3-Chloro-L-alanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chloro-L-alanine Hydrochloride

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An In-depth Technical Guide to 3-Chloro-Lalanine

For Researchers, Scientists, and Drug Development Professionals

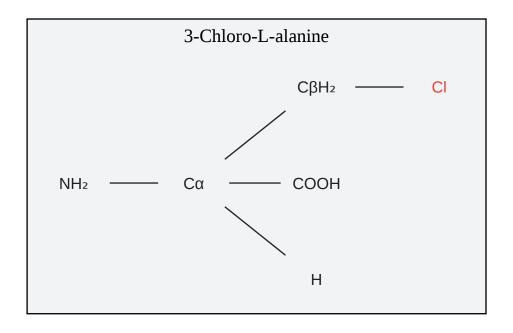
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 3-Chloro-L-alanine. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Chemical Structure and Identification

3-Chloro-L-alanine is an unnatural, non-proteinogenic amino acid.[1][2] It is a derivative of the naturally occurring amino acid L-alanine, with a chlorine atom substituting one of the hydrogen atoms on the beta-carbon.[2] The L-configuration specifies the stereochemistry at the alphacarbon.

The IUPAC name for this compound is (2R)-2-amino-3-chloropropanoic acid.[3] It is also commonly referred to as β -Chloro-L-alanine.[4][5]





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Figure 1: Chemical structure of 3-Chloro-L-alanine.

Physicochemical Properties

3-Chloro-L-alanine is a white crystalline powder.[1][6] Its key physicochemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C ₃ H ₆ CINO ₂	[1][2][3]
Molecular Weight	123.54 g/mol	[1][2][3]
CAS Number	2731-73-9	[3][4][6]
Melting Point	156-157 °C	[7]
166-167 °C	[1]	
205 °C (hydrochloride salt)		
Boiling Point	243.6±30.0 °C (Predicted)	[8]
Solubility	Soluble in water.[1] Soluble in DMSO (100 mg/mL for hydrochloride salt).[9]	[1][9]
Appearance	White solid/crystalline powder	[1][6]
Storage Temperature	2-8°C or -20°C	[7][8]

Biological Activity and Mechanism of Action

3-Chloro-L-alanine exhibits significant biological activity, primarily as an enzyme inhibitor. It is known to be a bacteriostatic agent, inhibiting the growth of various bacteria.[4][5][10]

Enzyme Inhibition

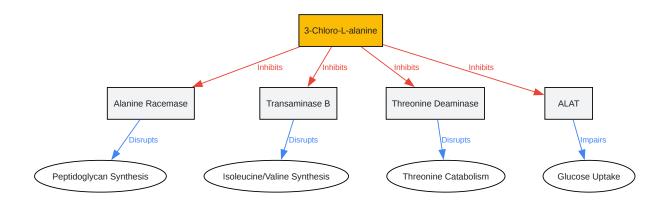
This compound is a known inhibitor of several key enzymes involved in amino acid metabolism:

- Alanine Racemase: Inhibition of this enzyme disrupts the conversion between L-alanine and D-alanine, which is crucial for bacterial cell wall synthesis.[4][5][10]
- L-alanine aminotransferase (ALAT): By inhibiting ALAT, it can impair D-glucose uptake in certain cancer cells.[6]
- Threonine Deaminase[4][5]
- Branched-chain amino acid transaminase (Transaminase B)[4][5]



L-aspartate-β-decarboxylase[4][5]

The inhibition of transaminase B and alanine-valine transaminase C by β -Chloro-L-alanine is responsible for the requirement of isoleucine and valine for the growth of Escherichia coli in its presence.[4][5]



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Figure 2: Mechanism of action of 3-Chloro-L-alanine via enzyme inhibition.

Role in Drug Development

3-Chloro-L-alanine serves as a versatile precursor in the synthesis of more complex molecules. [11] A significant application is in the synthesis of NMDA receptor antagonists.[11] The chlorine atom on the beta-carbon facilitates nucleophilic substitution reactions, allowing for the creation of derivatives with targeted pharmacological activities.[11]

Experimental Protocols Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

This protocol describes a method for synthesizing the methyl ester hydrochloride derivative of 3-Chloro-L-alanine from L-serine.

Step 1: Synthesis of L-serine methyl ester hydrochloride[12]

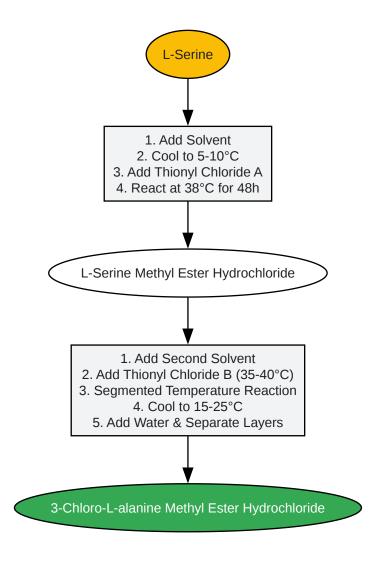


- Add L-serine to a suitable first solvent.
- Cool the mixture to 5-10°C.
- Dropwise, add thionyl chloride A while maintaining the temperature at 12-15°C.
- After the addition is complete, heat the mixture to 38°C and allow it to react for 48 hours.
- Following the reaction, cool the mixture to induce crystallization.
- Collect the crystals by centrifugation, desolventize, and dry to obtain L-serine methyl ester hydrochloride.

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride[12]

- Add the L-serine methyl ester hydrochloride obtained in Step 1 to a second solvent (e.g., dichloromethane, chloroform).
- Dropwise, add thionyl chloride B, controlling the temperature between 35-40°C.
- Implement a segmented temperature control for the reaction.
- After the reaction is complete, cool the mixture to 15-25°C.
- Add water to the reaction mixture to facilitate layering.
- Process the aqueous phase to obtain the final product, 3-chloro-L-alanine methyl ester hydrochloride.





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- To cite this document: BenchChem. [3-Chloro-L-alanine chemical structure and properties].
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